molecular formula C7H3BrF4 B1329863 4-Bromo-3-fluorobenzotrifluoride CAS No. 40161-54-4

4-Bromo-3-fluorobenzotrifluoride

Cat. No. B1329863
CAS RN: 40161-54-4
M. Wt: 243 g/mol
InChI Key: XCTQZIUCYJVRLJ-UHFFFAOYSA-N
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Patent
US08648208B2

Procedure details

The titled compound was prepared from 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (200 mg, 0.823 mmol) and valeraldehyde (0.05 mL, 0.8 mmol) in a procedure similar to that of Example 9 (1) as a pale yellow oil (114 mg, yield 97%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
[Compound]
Name
Example 9 ( 1 )
Quantity
114 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[F:12].[CH:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]>>[F:12][C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[C:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)F
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(CCCC)=O
Name
Example 9 ( 1 )
Quantity
114 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(F)(F)F)C(CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.